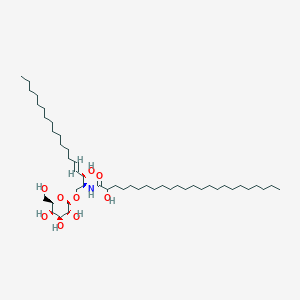
1,2,2,3,3-ペンタデューテリオピペリジン-4-アミン
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Aminopiperidine-3,3,4,5,5-d5 is a deuterated derivative of 4-aminopiperidine. It is a compound where five hydrogen atoms are replaced by deuterium, a stable isotope of hydrogen. This compound is often used in scientific research due to its unique properties, particularly in studies involving isotopic labeling.
科学的研究の応用
4-Aminopiperidine-3,3,4,5,5-d5 has a wide range of applications in scientific research:
Chemistry: Used as a reagent in isotopic labeling studies to trace reaction pathways and mechanisms.
Biology: Employed in metabolic studies to understand the role of specific enzymes and pathways.
Medicine: Utilized in the development of deuterated drugs, which often have improved pharmacokinetic properties.
Industry: Applied in the production of specialty chemicals and materials with unique properties.
作用機序
Target of Action
1,2,2,3,3-Pentadeuteriopiperidin-4-amine is a derivative of piperidine . Piperidine derivatives are present in more than twenty classes of pharmaceuticals . .
Mode of Action
It’s known that drugs generally work by binding to a receptor, which is a cellular component that the drugs bind to and produce cellular action .
Biochemical Pathways
Piperidine derivatives have been found to inhibit protein kinase b (pkb), a key component of intracellular signaling pathways regulating growth and survival .
Pharmacokinetics
It’s known that the optimization of lipophilic substitution within a series of piperidine derivatives provided atp-competitive, nano-molar inhibitors with selectivity for inhibition of pkb .
Result of Action
It’s known that drugs generally produce a biological effect by interacting with their targets .
Action Environment
Environmental factors can influence the action, efficacy, and stability of a compound. For instance, fluorescence quenching of organic molecules by various quenchers like aromatic amines is affected by various factors such as temperature, viscosity, solvent polarity, etc., of the surrounding medium . .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Aminopiperidine-3,3,4,5,5-d5 typically involves the deuteration of 4-aminopiperidine. This process can be achieved through various methods, including catalytic exchange reactions where hydrogen atoms are replaced by deuterium in the presence of a catalyst. The reaction conditions often involve high temperatures and pressures to facilitate the exchange process.
Industrial Production Methods
Industrial production of 4-Aminopiperidine-3,3,4,5,5-d5 follows similar principles but on a larger scale. The process involves the use of deuterium gas and a suitable catalyst to achieve the desired level of deuteration. The reaction is carefully controlled to ensure high purity and yield of the final product.
化学反応の分析
Types of Reactions
4-Aminopiperidine-3,3,4,5,5-d5 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens in the presence of a catalyst or under UV light.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield piperidine derivatives, while reduction may produce various deuterated amines.
類似化合物との比較
4-Aminopiperidine-3,3,4,5,5-d5 can be compared with other deuterated compounds, such as:
4-Aminopiperidine: The non-deuterated form, which lacks the unique properties conferred by deuterium.
4-Aminopiperidine-2,2,6,6-d4: Another deuterated derivative with deuterium atoms at different positions.
Deuterated benzene: A commonly used deuterated solvent in NMR spectroscopy.
The uniqueness of 4-Aminopiperidine-3,3,4,5,5-d5 lies in its specific isotopic labeling, which makes it particularly useful in studies requiring precise tracking of molecular interactions and transformations.
特性
CAS番号 |
1219803-60-7 |
|---|---|
分子式 |
C5H12N2 |
分子量 |
105.19 g/mol |
IUPAC名 |
3,3,4,5,5-pentadeuteriopiperidin-4-amine |
InChI |
InChI=1S/C5H12N2/c6-5-1-3-7-4-2-5/h5,7H,1-4,6H2/i1D2,2D2,5D |
InChIキー |
BCIIMDOZSUCSEN-QJWYSIDNSA-N |
SMILES |
C1CNCCC1N |
異性体SMILES |
[2H]C1(CNCC(C1([2H])N)([2H])[2H])[2H] |
正規SMILES |
C1CNCCC1N |
同義語 |
4-AMinopiperidine--d5 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








